molecular formula C9H6N2 B1309242 1H-indole-2-carbonitrile CAS No. 36193-65-4

1H-indole-2-carbonitrile

Cat. No. B1309242
CAS RN: 36193-65-4
M. Wt: 142.16 g/mol
InChI Key: CBTITARLOCZPDU-UHFFFAOYSA-N
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Patent
US06359146B1

Procedure details

4-Cyanophenylhydrazine hydrochloride (26.24 kg) and the Amine Ketal hydrochloride (1 mol equiv. 38.57 kg) were charged to the reaction vessel (RV3; nominal capacity 250 L; working capacity ca300 L) followed by water (92 L) and conc. hydrochloric acid (65.6 L). The reaction mixture was stirred and heated to 80-90° for up to ca 5 h and monitored by proton NMR (see note below). When the reaction was deemed to be complete, the reaction mixture was cooled to 0-5° C. and aged for 1 hour at this temperature. The racemic Indole Nitrile Hydrochloride was filtered using a 27″ nutsche filter and washed thoroughly with water (3×26 L or until the washing is >pH5). The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3, followed by water (164.5 L) and THF (66 L). The pH was adjusted to pH 13 with 6M NaOH (ca 30 L) and the reaction mixture stirred for 30 min. A sample was removed, the solid filtered off and checked by proton NMR (see note be low) to ensure the free base had been generated. The THF was then distilled off in vacuo at <40° C., the aqueous reaction mixture cooled to 0-5° C. and aged for a further 1 h. The solid was isolated by filtration using a 27″ nutsche filter, washed by displacement with water (2×33 L or until the washings are
Quantity
26.24 kg
Type
reactant
Reaction Step One
[Compound]
Name
Amine Ketal hydrochloride
Quantity
38.57 kg
Type
reactant
Reaction Step One
Quantity
65.6 L
Type
reactant
Reaction Step Two
Name
Quantity
92 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1)#N.Cl>O>[NH:10]1[C:7]2[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH:5]=[C:6]1[C:7]#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
26.24 kg
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Name
Amine Ketal hydrochloride
Quantity
38.57 kg
Type
reactant
Smiles
Step Two
Name
Quantity
65.6 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
92 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80-90° for up to ca 5 h
FILTRATION
Type
FILTRATION
Details
The racemic Indole Nitrile Hydrochloride was filtered
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed thoroughly with water (3×26 L
ADDITION
Type
ADDITION
Details
The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A sample was removed
FILTRATION
Type
FILTRATION
Details
the solid filtered off
DISTILLATION
Type
DISTILLATION
Details
The THF was then distilled off in vacuo at <40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous reaction mixture cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed by displacement with water (2×33 L
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 55-60° C. to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.